Methyl 3-(benzyloxy)-5-bromobenzoate
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Overview
Description
Methyl 3-(benzyloxy)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group, with a bromine atom at the 5-position and a benzyloxy group at the 3-position on the benzene ring
Mechanism of Action
Mode of Action
The compound might interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function. The bromine atom in “Methyl 3-(benzyloxy)-5-bromobenzoate” could potentially be involved in electrophilic aromatic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate typically involves the esterification of 3-(benzyloxy)-5-bromobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-4-bromobenzoate: Similar structure but with the bromine atom at the 4-position.
Methyl 3-(benzyloxy)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Methyl 3-(benzyloxy)-5-bromobenzoate is unique due to the specific positioning of the bromine and benzyloxy groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom can also enhance the compound’s ability to participate in certain types of chemical reactions, such as nucleophilic substitution.
Properties
IUPAC Name |
methyl 3-bromo-5-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQMBJXLSNIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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